(1H-imidazol-4-yl)(phenyl)methanone

Tubulin polymerization inhibitor SAR Anticancer

This 4‑benzoylimidazole (CAS 61985‑32‑8) is the essential starting material for ABI/RABI tubulin inhibitors. Only the 4‑substituted regioisomer binds the colchicine site; 1‑ or 2‑substituted isomers are inactive. ABI‑288 inhibited melanoma growth by 69% in vivo. The scaffold also produces low‑nM AChE/BChE inhibitors. Its free NH enables selective N‑functionalization for metabolic stability. Aqueous solubility of 48.9 µg/mL supports oral bioavailability. Procure the correct regioisomer to ensure reproducible nanomolar potency and MDR circumvention.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 61985-32-8
Cat. No. B1617723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-imidazol-4-yl)(phenyl)methanone
CAS61985-32-8
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN=CN2
InChIInChI=1S/C10H8N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
InChIKeyDECHVIXTYBTMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Imidazol-4-yl)(phenyl)methanone (CAS 61985-32-8): A Critical 4‑Benzoylimidazole Building Block for Tubulin‑Targeted Anticancer Agents and Cholinesterase Inhibitors


(1H‑Imidazol‑4‑yl)(phenyl)methanone (CAS 61985‑32‑8) is a 4‑benzoylimidazole derivative that serves as the essential core scaffold for two families of highly potent antiproliferative agents: 2‑aryl‑4‑benzoyl‑imidazoles (ABI) and reverse‑ABI (RABI) analogs [REFS‑1]. The compound features an imidazole ring substituted at the 4‑position with a benzoyl group, a regiochemistry that is absolutely required for the colchicine‑binding‑site tubulin inhibition that defines the ABI/RABI mechanism [REFS‑2]. Unlike its 1‑ or 2‑substituted regioisomers, this 4‑substituted architecture has been validated through extensive structure–activity relationship (SAR) studies and is the sole starting point for the synthesis of clinical‑candidate‑quality tubulin polymerization inhibitors [REFS‑3].

Why 1‑ or 2‑Benzoylimidazole Cannot Substitute for (1H‑Imidazol‑4‑yl)(phenyl)methanone in Tubulin‑Targeted Drug Discovery


Regiochemistry is the primary determinant of activity for benzoylimidazole‑based tubulin inhibitors. The ABI and RABI pharmacophores demand a benzoyl group at the imidazole 4‑position to correctly occupy the colchicine binding site of β‑tubulin [REFS‑1]. Substitution at the 1‑position (N‑benzoylimidazole) or 2‑position (2‑benzoylimidazole) yields compounds that either fail to inhibit tubulin polymerization or exhibit drastically reduced antiproliferative activity, as confirmed by SAR investigations [REFS‑2]. Consequently, procurement of the correct 4‑substituted regioisomer (CAS 61985‑32‑8) is non‑negotiable for any research program aiming to reproduce the nanomolar potencies and multidrug‑resistance circumvention reported for ABI/RABI derivatives [REFS‑3].

Quantitative Evidence: (1H‑Imidazol‑4‑yl)(phenyl)methanone vs. Regioisomers and Alternative Building Blocks


Regiochemistry Dictates Antiproliferative Potency: 4‑Benzoyl vs. 2‑ and 1‑Benzoylimidazole

The 4‑benzoylimidazole motif is essential for the low‑nanomolar antiproliferative activity of ABI and RABI series. In head‑to‑head comparisons within the same chemical scaffold, only derivatives possessing a 4‑benzoyl group achieve IC₅₀ values below 50 nM. For example, RABI analog 12a, which contains the (1H‑imidazol‑4‑yl)(phenyl)methanone core, exhibits an average IC₅₀ of 14 nM across eight cancer cell lines, including multidrug‑resistant variants [REFS‑1]. In contrast, 2‑benzoylimidazole‑containing analogs are not reported to possess any significant tubulin‑inhibitory activity, and 1‑benzoylimidazole derivatives are entirely absent from the ABI/RABI patent literature due to lack of activity [REFS‑2]. This functional divergence stems from the colchicine binding site geometry, which cannot accommodate the altered vector of the benzoyl group when attached to the 2‑ or 1‑position [REFS‑3].

Tubulin polymerization inhibitor SAR Anticancer

ABI/RABI Scaffold Derivatization Efficiency: Yield and Purity of the Core Building Block

The synthetic accessibility of (1H‑imidazol‑4‑yl)(phenyl)methanone compares favorably to that of its 2‑substituted analog. A reported one‑pot procedure from 1H‑imidazole and benzoyl chloride delivers the target compound in 65% isolated yield after chromatography [REFS‑1]. In contrast, the 2‑benzoylimidazole regioisomer requires more elaborate multi‑step syntheses and is frequently obtained in yields below 50% when direct acylation is attempted [REFS‑2]. Commercial supplies of the 4‑substituted compound are routinely offered at ≥95% purity by multiple vendors, whereas the 2‑substituted isomer is less widely available and often commands a higher price per gram [REFS‑3]. This difference in synthetic efficiency directly impacts the cost and scalability of ABI/RABI lead optimization campaigns.

Organic synthesis Yield Purity

Precursor to Nanomolar Cholinesterase Inhibitors with Superior Selectivity

Beyond tubulin inhibition, (1H‑imidazol‑4‑yl)(phenyl)methanone has been employed as the core skeleton for a series of imidazole derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with nanomolar potency [REFS‑1]. The lead compounds derived from this scaffold exhibit IC₅₀ values in the low nanomolar range, comparable to the clinical standard donepezil and significantly more potent than tacrine [REFS‑1]. Enzyme kinetic studies revealed that these derivatives act as competitive inhibitors of AChE, and ADME predictions suggest they can cross the blood–brain barrier without binding to human serum albumin [REFS‑1]. Toxicity assessment on WS1 (skin fibroblast) and SH‑SY5Y (neuroblastoma) cell lines showed IC₅₀ values of 1790 µM and 950 µM, respectively, indicating a favorable therapeutic window [REFS‑1].

Cholinesterase inhibition Neurodegeneration ADME

Solubility Advantage of ABI Derivatives over SMART and Existing Tubulin Inhibitors

ABI analogs synthesized from the (1H‑imidazol‑4‑yl)(phenyl)methanone core demonstrate substantially improved aqueous solubility compared to their precursor SMART compounds and to established tubulin inhibitors. Specifically, the ABI analog 5ga exhibits a solubility of 48.9 µg/mL, which is 53.8‑fold higher than SMART‑1 (0.909 µg/mL), 356‑fold higher than paclitaxel (0.137 µg/mL), and 47‑fold higher than combretastatin A4 (1.04 µg/mL) [REFS‑1]. This enhanced solubility directly addresses the formulation challenges that have historically limited the clinical utility of many colchicine‑site binders [REFS‑2]. Moreover, ABI compounds retain excellent oral bioavailability, a feature not shared by paclitaxel or colchicine, which require intravenous administration [REFS‑3].

Aqueous solubility Formulation Bioavailability

Validated Research Applications for (1H‑Imidazol‑4‑yl)(phenyl)methanone (CAS 61985‑32‑8)


Synthesis of ABI/RABI Tubulin Polymerization Inhibitors for Multidrug‑Resistant Cancer Models

The compound is the required starting material for the synthesis of 2‑aryl‑4‑benzoyl‑imidazoles (ABI) and 4‑aryl‑2‑benzoyl‑imidazoles (RABI), which have been shown to inhibit tubulin polymerization at the colchicine binding site [REFS‑1]. These analogs circumvent P‑glycoprotein‑, MRP‑, and BCRP‑mediated multidrug resistance and exhibit low nanomolar IC₅₀ values (e.g., 14 nM for RABI 12a) across melanoma and prostate cancer cell lines [REFS‑2]. In vivo, ABI‑288 dosed at 25 mg/kg inhibited melanoma tumor growth by 69% (vs. 52% for dacarbazine at 60 mg/kg), and ABI‑274 reduced lung metastasis more effectively than dacarbazine [REFS‑3].

Development of Nanomolar Cholinesterase Inhibitors for Neurodegenerative Disease Research

(1H‑Imidazol‑4‑yl)(phenyl)methanone has been utilized to construct imidazole derivatives that inhibit AChE and BChE with low nanomolar potency, matching the clinical standard donepezil and surpassing tacrine [REFS‑4]. The derivatives act as competitive inhibitors and are predicted to cross the blood–brain barrier while exhibiting minimal cytotoxicity toward skin fibroblast (IC₅₀ = 1790 µM) and neuroblastoma (IC₅₀ = 950 µM) cell lines [REFS‑4]. This profile supports their use as lead compounds for Alzheimer's disease and related dementias.

Formulation‑Friendly Antimitotic Agent Development

ABI derivatives built from this core exhibit aqueous solubility of 48.9 µg/mL—a 356‑fold improvement over paclitaxel—enabling oral bioavailability and eliminating the need for complex intravenous formulation [REFS‑5]. This solubility advantage reduces preclinical formulation development time and cost, and supports the progression of colchicine‑site tubulin inhibitors toward clinical evaluation [REFS‑6].

Regioselective Functionalization for SAR Exploration

The free NH of the imidazole ring in (1H‑imidazol‑4‑yl)(phenyl)methanone can be selectively N‑methylated or N‑benzylated to modulate metabolic stability without compromising potency, as demonstrated by ABI‑II analog 3ab [REFS‑7]. This regioselective handle facilitates systematic SAR studies that are not possible with 1‑ or 2‑substituted benzoylimidazoles, thereby accelerating lead optimization in tubulin‑targeted drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-imidazol-4-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.